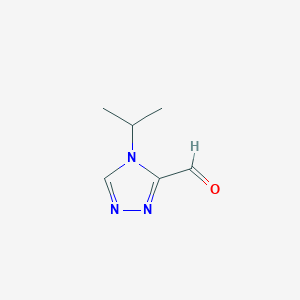
4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring structure. This compound is characterized by the presence of an isopropyl group attached to the fourth position of the triazole ring and a formyl group at the third position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4H-1,2,4-triazole-3-carbaldehyde with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and control reaction parameters more precisely. This method involves the continuous addition of reactants and the removal of products, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles like halides or alkoxides replace the isopropyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Halides (e.g., iodine), alkoxides (e.g., methoxide), polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(propan-2-yl)-4H-1,2,4-triazole-3-methanol.
Substitution: 4-(haloalkyl)-4H-1,2,4-triazole-3-carbaldehyde.
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been studied for their potential anticancer properties . They are believed to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogen .
Biochemical Pathways
Given that 1,2,4-triazole derivatives are thought to target the aromatase enzyme, they could potentially affect the estrogen biosynthesis pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds could potentially improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The environmental impact of agrochemicals, a group that includes many organophosphate pesticides, has been extensively studied .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its triazole ring is a key structural motif in many biologically active molecules. Biology: Triazoles are known to exhibit antimicrobial properties, and this compound is studied for its potential use in developing new antibiotics and antifungal agents. Medicine: Research is ongoing to explore the compound's potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4H-1,2,4-triazole-3-carbaldehyde: Lacks the isopropyl group.
4-(propyl)-4H-1,2,4-triazole-3-carbaldehyde: Has a propyl group instead of an isopropyl group.
4-(butyl)-4H-1,2,4-triazole-3-carbaldehyde: Has a butyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde provides it with unique steric and electronic properties compared to its analogs, influencing its reactivity and biological activity.
Properties
IUPAC Name |
4-propan-2-yl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-4-7-8-6(9)3-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMDMMESWEKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556310-54-3 |
Source


|
| Record name | 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
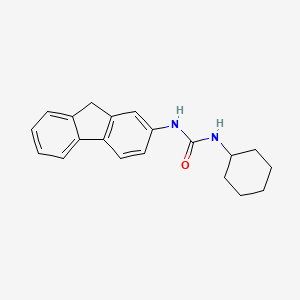
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)
![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2972739.png)
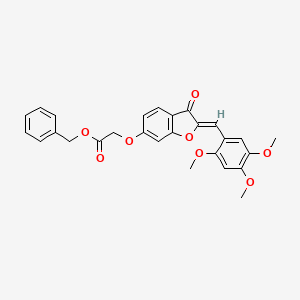
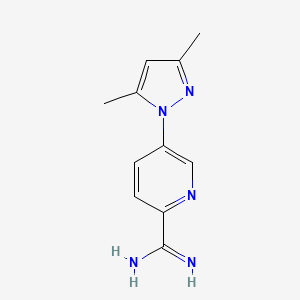
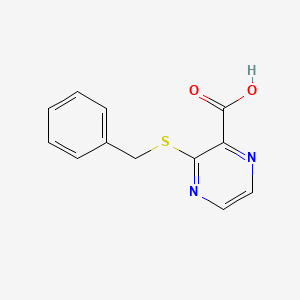
![(2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2972747.png)
![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)
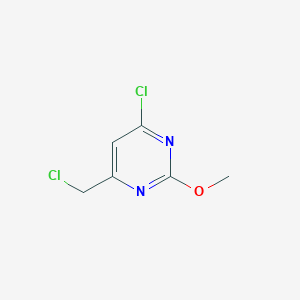


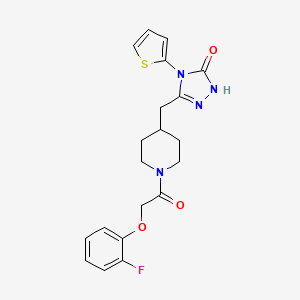

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)
